molecular formula C6H5ClO2S B043947 Benzenesulfonyl chloride CAS No. 98-09-9

Benzenesulfonyl chloride

Cat. No. B043947
CAS RN: 98-09-9
M. Wt: 176.62 g/mol
InChI Key: CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The optimal synthesis of benzenesulfonyl chloride involves the reaction of chlorosulfonic acid with benzene. Through orthogonal experiments, it has been determined that the best synthesis process uses a raw material ratio of n(chlorosulfonic acid):n(benzene) = 3.5:1.0, with a reaction time of 2 hours and a benzene drip speed of 2 hours. This method significantly improves material availability and increases the yield from 60% to above 83%, while also reducing waste generation (Huang Hong-ying, 2011).

Molecular Structure Analysis

The molecular and electronic structure of benzenesulfonyl chloride has been explored through various studies, including X-ray single crystal diffraction and ab initio quantum-chemical calculations. These studies provide detailed insights into the geometry, intramolecular interactions, and electronic properties of benzenesulfonyl chloride and its derivatives, revealing the influence of these factors on its reactivity and the design of novel compounds with desired properties (L. Rublova et al., 2017).

Chemical Reactions and Properties

Benzenesulfonyl chloride is a versatile reagent in organic synthesis, participating in a variety of chemical reactions. For example, it is used in the palladium-catalyzed coupling with thiophene derivatives, allowing for regioselective access to β-arylated thiophenes. This reaction demonstrates the compound's utility in facilitating complex transformations under mild conditions, without the need for oxidants or ligands, and with a broad tolerance for functional groups (Kedong Yuan & H. Doucet, 2014).

Scientific Research Applications

  • Biological and Medicinal Chemistry : Benzenesulfonyl hydrazones, derived from benzenesulfonyl chloride, show significant bioactivity against bacteria, fungi, cancer, depression, and Alzheimer's disease, indicating its potential in medicinal chemistry (Łukasz Popiołek, 2021).

  • Chemical Synthesis : The compound has been used in the development of magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride for methylation/alkylation of various carboxylic acids, demonstrating its utility in synthetic chemistry. These materials can be efficiently retrieved using a neodymium magnet, adding to their practicality in recycling (S. Faisal et al., 2017).

  • Solid-Phase Synthesis : Polymer-supported benzenesulfonamides, another derivative, serve as key intermediates in solid-phase synthesis, leading to the creation of diverse privileged scaffolds (Veronika Fülöpová & M. Soural, 2015).

  • Antibacterial and Enzyme Inhibitory Activity : N-substituted (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide derivatives exhibit potent antibacterial potential and moderate enzyme inhibitory activity against lipoxygenase enzyme (M. Abbasi et al., 2017).

  • Catalysis : The compound is effective in catalyzing Friedel-Crafts sulfonylation of benzene and substituted benzenes, yielding almost quantitative diaryl sulfones (S. Nara et al., 2001).

  • Arylation of Heteroarenes : Pd-catalyzed desulfitative arylation with (poly)halo-substituted benzenesulfonyl chlorides provides moderate to high yields of arylated heteroarenes without cleaving C-Br bonds (Aymen Skhiri et al., 2015).

  • Large-Scale Synthesis : A scalable process for preparing 2-(methanesulfonyl)benzenesulfonyl chloride on a multikilogram scale has been developed, highlighting its significance as a key building block for drug candidates (H. Meckler & R. J. Herr, 2012).

  • Hydrolysis Studies : Research into the hydrolysis reactions of benzenesulfonyl chlorides has provided insights into how the number of water molecules and the para-substituent of the phenyl group significantly influence the reaction process (S. Yamabe et al., 2014).

  • Palladium-Catalyzed Reactions : Benzenesulfonyl chlorides have been used in palladium-catalyzed coupling reactions with enones, leading to the production of conjugate addition products and allowing for further transformations and a wide variety of substituents (Kedong Yuan et al., 2015).

Safety And Hazards

Benzenesulfonyl chloride is harmful if swallowed and causes severe skin burns and eye damage . It is toxic to aquatic life . Contact with water liberates toxic gas . It is moisture sensitive . It is very irritating to skin, eyes, and mucous membranes . It may emit toxic fumes when heated to high temperatures .

For more detailed information, you may want to refer to the relevant papers .

properties

IUPAC Name

benzenesulfonyl chloride
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InChI

InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
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InChI Key

CSKNSYBAZOQPLR-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)Cl
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Molecular Formula

C6H5ClO2S
Record name BENZENESULFONYL CHLORIDE
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DSSTOX Substance ID

DTXSID1026619
Record name Benzenesulfonyl chloride
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Molecular Weight

176.62 g/mol
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Physical Description

Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40 °F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals., Liquid, Clear, oily liquid; [HSDB]
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Boiling Point

484.7 °F at 760 mmHg (USCG, 1999), 177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG
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Flash Point

greater than 233.6 °F (USCG, 1999), Flash point > 233 °F
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Solubility

INSOL IN WATER; SOL IN ETHER, ALCOHOL
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Density

1.3842 at 59 °F (USCG, 1999) - Denser than water; will sink, SP GR: 1.3842 AT 15 °C/15 °C
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Vapor Pressure

0.06 [mmHg]
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Product Name

Benzenesulfonyl chloride

Color/Form

COLORLESS, OILY LIQUID

CAS RN

98-09-9
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Melting Point

58.1 °F (USCG, 1999), 14.5 °C
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Synthesis routes and methods I

Procedure details

In analogy to Example 38, from rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine (CAS Reg. No.: [735259-16-2]) and benzenesulfonyl chloride was prepared cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine as colorless oil, MS: 412.2 (M+H, 1Cl)+.
Name
cis-1-benzenesulfonyl-3-(3-chloro-phenyl)-4-phenyl-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
rac-cis-3-(m-chlorophenyl)-4-phenylpiperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

706 g (4 mols) of benzene sulphonyl chloride and 10 g of iron filings are initially placed in a 2-liter stirrer-type apparatus. The mixture is saturated with gaseous hydrochloric acid and chlorine is introduced at 50° to 60° C until there is an increase in weight of 150 g. Distillation takes place after removal of the catalyst. 741 g of crude product of b.p.: 113° to 120° C/3 mm.Hg are obtained. By fine rectification, 133 g of benzene sulphonyl chloride (19% recovery) of b.p.: 89° C/1.3 mm.Hg and 572 g of m-chlorobenzene sulphonyl chloride (yield relative to reacted benzene sulphonyl chloride = 83% of the theoretical) of b.p.: 102° C/1.6 to 1.7 mm.Hg are obtained.
Quantity
706 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A reactor was charged with 29.3 g of sodium benzenesulfinate (0.14 mole) obtained by the fourth step, and the benzenesulfinate was dissolved in 65 mL of water. Then, 105 mL of toluene was charged, and 10.3 g (0.1456 mole, 1.04 times moles) of chlorine was, little by little, blown into the reactor at a temperature of 18 to 20° C. The reaction solution was aged at the same temperature of 18 to 20° C. with stirring, and separated into an organic layer and an aqueous layer. The organic layer was washed with 90 g of a 3% aqueous sodium chloride solution and then concentrated at a reduced pressure and 45° C. or less to obtain 32.9 g of a benzenesulfonyl chloride solution. Gas chromatographic quantitative analysis revealed that the concentration of benzenesulfonyl chloride in the organic layer was 70.7% (weight; 24.21 g, 0.1371 mole), and the yield was 93.9%
Quantity
29.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Quantity
10.3 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7,880
Citations
E Wenkert, PDR Moeller, SR Piettre… - The Journal of Organic …, 1987 - ACS Publications
Grignard reagents from N-unsubstituted indoles and benzenesulfonyl chloride undergo reaction such as to produce unstable intermediates of/3-chlorination and-sulfonylation, which …
Number of citations: 34 pubs.acs.org
O Banjoko, R Okwuiwe - The Journal of Organic Chemistry, 1980 - ACS Publications
… The reaction kinetics of benzenesulfonyl chloride with a large excess of the benzoate ionin methanol is pseudo first order with respect to benzenesulfonyl chloride. The plot of pseudo-…
Number of citations: 7 pubs.acs.org
G Rigotti, BE Rivero, RR Filgueira - Zeitschrift für Naturforschung B, 1986 - degruyter.com
… A value of 75.3 has been obtained for this angle in benzenesulfonyl chloride (C6H5S 0 2C1) by refinement of gas electron diffrac tion data [8]. The asymmetry has been attributed to a …
Number of citations: 5 www.degruyter.com
WE Truce, FJ Lotspeich - Journal of the American Chemical …, 1955 - ACS Publications
… Furthermore, benzenesulfonic anhydride, which is superior to benzenesulfonyl chloride in the Friedel-Crafts synthesis,4 also gave intractable tars with thiophene in the presence of …
Number of citations: 6 pubs.acs.org
A Jeelani, S Muthu, P Ramesh, A Irfan - Journal of Molecular Liquids, 2022 - Elsevier
The biologically active compound 2,4,6-tri(propan-2-yl)benzenesulfonyl chloride has been investigated by utilizing both (FT-IR, Raman, UV–Vis, and proton and carbon NMR) …
Number of citations: 8 www.sciencedirect.com
T Shimizu, Y Hayashi, H Shibafuchi… - Bulletin of the Chemical …, 1986 - journal.csj.jp
… this case, the optimum conditions for the cycloadduct, 3-phenyl-5-(p-nitrophenoxymethyl)-2-isoxazoline (5f), were as follows; the use of two molar amounts of benzenesulfonyl chloride …
Number of citations: 121 www.journal.csj.jp
FR Jensen, HC Brown - Journal of the American Chemical Society, 1958 - ACS Publications
The rate of reaction of benzene with benzenesulfonylchloride-aluminum chloride in benzenesulfonyl chloride solution at 25.0 has been determined at high benzene concentrations (1.3 …
Number of citations: 1 pubs.acs.org
RJ Cremlyn, T Cronje, K Goulding - Australian Journal of …, 1979 - CSIRO Publishing
… The sulfonyl chloride (I), by nitration, gave 4-(4'-nitrophenoxy)benzenesulfonyl chloride (12) … -4-(4'-nitrophenoxy)benzenesulfonyl chloride (19) and the corresponding hydrazide (22). …
Number of citations: 10 www.publish.csiro.au
F Sacher, S Lenz, HJ Brauch - Journal of Chromatography A, 1997 - Elsevier
… with 2,4-dinitrofluorobenzene and benzenesulfonyl chloride, respectively. In both cases the … is based on the derivatization with benzenesulfonyl chloride is finally applied to industrial …
Number of citations: 228 www.sciencedirect.com
RE Robertson, B Rossall… - Canadian Journal of …, 1969 - cdnsciencepub.com
… As evidence against the formation of the proposed intermediate in the case of the solvolysis of benzenesulfonyl chloride, we may cite the failure of Bunton to find evidence of any such …
Number of citations: 23 cdnsciencepub.com

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